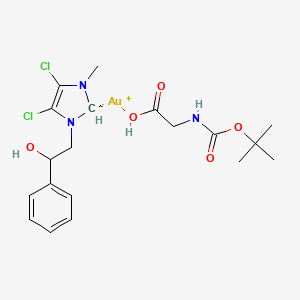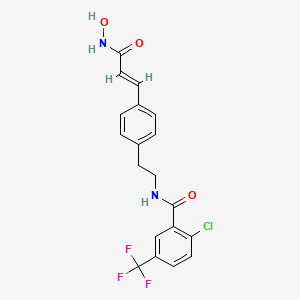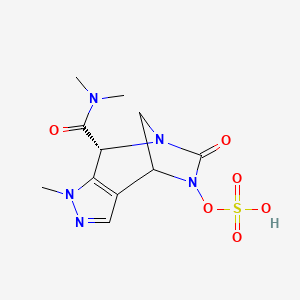
AuM1Gly
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AuM1Gly is a compound known for its role as a topoisomerase I inhibitor. It has demonstrated efficacy in inhibiting the proliferation of MDA-MB-231 breast cancer cells, exhibiting IC50 values in the low nanomolar range . This compound is primarily used for research purposes and has shown potential in various scientific applications.
Métodos De Preparación
The preparation of AuM1Gly involves dissolving 2 mg of the compound in 50 μL of DMSO to create a mother liquor with a concentration of 40 mg/mL . This solution can be further diluted as needed for experimental purposes. The compound is typically stored at -20°C in powder form for up to three years or at -80°C in solvent form for up to one year .
Análisis De Reacciones Químicas
AuM1Gly undergoes various chemical reactions, primarily involving its role as a topoisomerase I inhibitor. It affects the growth of MDA-MB-231 breast cancer cells, with IC50 values in the low nanomolar range . The compound’s interactions with topoisomerase I lead to the inhibition of DNA synthesis, which is crucial for cell proliferation. Common reagents used in these reactions include DMSO for dissolution and various solvents for storage and dilution .
Aplicaciones Científicas De Investigación
AuM1Gly has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of topoisomerase I and its effects on DNA synthesis . In biology, it is utilized to investigate the proliferation of cancer cells and the mechanisms behind their growth inhibition . In medicine, this compound shows promise as a potential therapeutic agent for treating breast cancer due to its ability to inhibit cancer cell growth . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of AuM1Gly involves its inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription . By inhibiting this enzyme, this compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately inhibiting cell proliferation . This mechanism is particularly effective in cancer cells, where rapid DNA replication is essential for their growth and survival .
Comparación Con Compuestos Similares
AuM1Gly is unique in its high efficacy as a topoisomerase I inhibitor, particularly in inhibiting the proliferation of MDA-MB-231 breast cancer cells . Similar compounds include other topoisomerase inhibitors such as Idarubicin hydrochloride, Daunorubicin hydrochloride, SN-38, and Ellipticine . this compound stands out due to its low nanomolar IC50 values, indicating a higher potency compared to these other inhibitors .
Propiedades
Fórmula molecular |
C19H26AuCl2N3O5 |
|---|---|
Peso molecular |
644.3 g/mol |
Nombre IUPAC |
2-(4,5-dichloro-3-methyl-2H-imidazol-2-id-1-yl)-1-phenylethanol;gold(1+);2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H13Cl2N2O.C7H13NO4.Au/c1-15-8-16(12(14)11(15)13)7-10(17)9-5-3-2-4-6-9;1-7(2,3)12-6(11)8-4-5(9)10;/h2-6,8,10,17H,7H2,1H3;4H2,1-3H3,(H,8,11)(H,9,10);/q-1;;+1 |
Clave InChI |
SRPLEPUZHJGVPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)O.CN1[CH-]N(C(=C1Cl)Cl)CC(C2=CC=CC=C2)O.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)


![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)




![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)

